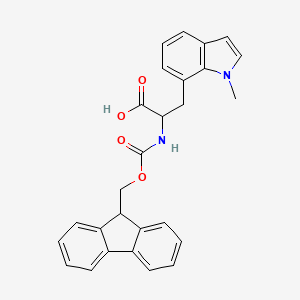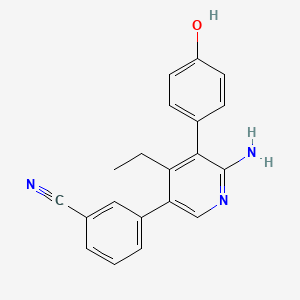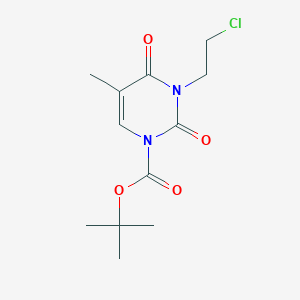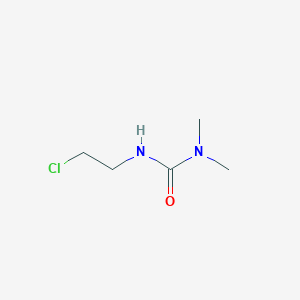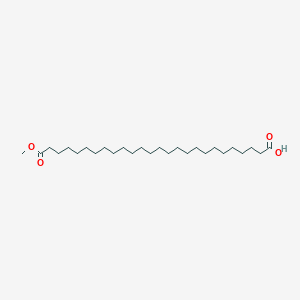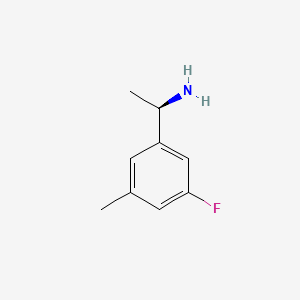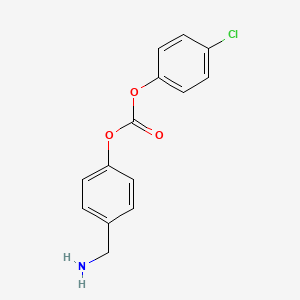
4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate is an organic compound that features a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)phenol with 4-chlorophenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate ester group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-(aminomethyl)phenol and 4-chlorophenol.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Acid or base for hydrolysis
Solvents: Organic solvents like dichloromethane or ethanol
Major Products
Hydrolysis: 4-(Aminomethyl)phenol and 4-chlorophenol
Substitution: Various substituted carbonate esters depending on the nucleophile used
Scientific Research Applications
4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon hydrolysis. The molecular targets and pathways involved would vary based on the specific active compounds released.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)phenyl (4-methylphenyl) carbonate
- 4-(Aminomethyl)phenyl (4-nitrophenyl) carbonate
Uniqueness
4-(Aminomethyl)phenyl (4-chlorophenyl) carbonate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl] (4-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H12ClNO3/c15-11-3-7-13(8-4-11)19-14(17)18-12-5-1-10(9-16)2-6-12/h1-8H,9,16H2 |
InChI Key |
WOOOBCLXKMFOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OC(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12982450.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12982458.png)

